molecular formula C4H5F2N3 B2401244 1-(difluoromethyl)-1H-imidazol-2-amine CAS No. 2137617-28-6

1-(difluoromethyl)-1H-imidazol-2-amine

Cat. No.: B2401244
CAS No.: 2137617-28-6
M. Wt: 133.102
InChI Key: HOEZIRJOKLRUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-1H-imidazol-2-amine is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group in the imidazole ring imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-imidazol-2-amine typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize reagents such as chlorodifluoromethane or fluoroform, which are cost-effective and readily available . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(Difluoromethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-1H-imidazol-2-amine stands out due to its unique combination of the imidazole ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

IUPAC Name

1-(difluoromethyl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEZIRJOKLRUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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